

# IK-862: A Deep Dive into the Selective TACE Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**IK-862** is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). As a key enzyme in the inflammatory cascade, TACE is responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) from its membrane-bound precursor to its soluble, active form. By inhibiting TACE, **IK-862** effectively blocks the release of TNF- $\alpha$ , a critical mediator in a host of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **IK-862**, intended to support further research and drug development efforts.

## **Core Chemical Properties**

**IK-862** is a small molecule with the following fundamental properties:

| Property          | Value        |
|-------------------|--------------|
| Molecular Formula | C25H27N3O4   |
| Molecular Weight  | 433.50 g/mol |
| CAS Number        | 478911-60-3  |

## **Chemical Structure and Nomenclature**



A definitive 2D chemical structure, IUPAC name, and a complete SMILES string for **IK-862** are not publicly available in the reviewed literature. Further investigation into proprietary databases or direct contact with the originating researchers may be necessary to obtain this detailed structural information.

# **Mechanism of Action and Signaling Pathway**

**IK-862** exerts its therapeutic effect through the selective inhibition of TACE. This action directly impacts the TNF- $\alpha$  signaling pathway, a cornerstone of the inflammatory response.

TACE-Mediated TNF-α Release and Downstream Signaling:



Click to download full resolution via product page

Figure 1: **IK-862** Inhibition of the TACE Signaling Pathway. This diagram illustrates how **IK-862** blocks the TACE-mediated cleavage of pro-TNF- $\alpha$ , thereby preventing the release of soluble TNF- $\alpha$  and inhibiting downstream inflammatory and apoptotic signaling.

The inhibition of TACE by **IK-862** leads to a reduction in circulating soluble TNF-α. This, in turn, prevents the activation of TNF receptors (TNFR1 and TNFR2) on target cells, which would otherwise trigger a cascade of intracellular signaling events. These events typically culminate in the activation of transcription factors like NF-κB and AP-1, leading to the expression of a wide range of pro-inflammatory genes, including other cytokines (e.g., IL-1, IL-6), chemokines, and adhesion molecules that perpetuate the inflammatory response.

## **Experimental Protocols**

Detailed experimental protocols for the evaluation of **IK-862** are not widely published. However, based on standard methodologies for assessing TACE inhibitors, the following experimental



workflows can be proposed.

## In Vitro TACE Inhibition Assay

This assay is designed to determine the direct inhibitory activity of **IK-862** on recombinant TACE.



#### Click to download full resolution via product page

Figure 2: Workflow for an In Vitro TACE Inhibition Assay. This diagram outlines the key steps for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of **IK-862** against TACE.

#### Methodology:

- Reagent Preparation: Prepare solutions of recombinant human TACE, a fluorogenic peptide substrate (e.g., a peptide containing the TACE cleavage site flanked by a fluorophore and a quencher), and a dilution series of IK-862 in a suitable assay buffer.
- Inhibitor Incubation: In a microplate, pre-incubate the recombinant TACE with varying concentrations of **IK-862** for a specified period to allow for inhibitor binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by TACE separates the fluorophore from the quencher, resulting in an increase in fluorescence.
- Data Analysis: Plot the rate of reaction against the concentration of **IK-862** and fit the data to a suitable dose-response curve to determine the IC<sub>50</sub> value, which represents the



concentration of IK-862 required to inhibit TACE activity by 50%.

## **Cell-Based TNF-α Release Assay**

This assay measures the ability of **IK-862** to inhibit the release of TNF- $\alpha$  from stimulated cells.



#### Click to download full resolution via product page

Figure 3: Workflow for a Cell-Based TNF- $\alpha$  Release Assay. This diagram shows the process for evaluating the efficacy of **IK-862** in a cellular context.

### Methodology:

- Cell Culture: Culture a suitable cell line, such as the human monocytic cell line THP-1, which is known to produce TNF-α upon stimulation.
- Compound Treatment: Pre-incubate the cells with a range of concentrations of IK-862 for a defined period.
- Cell Stimulation: Stimulate the cells with an agent known to induce TNF-α production and release, such as lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).
- Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.
- TNF- $\alpha$  Quantification: Measure the concentration of soluble TNF- $\alpha$  in the supernatant using a sensitive and specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: Plot the concentration of TNF-α against the concentration of **IK-862** and determine the EC<sub>50</sub> value, which is the concentration of the compound that causes a 50% reduction in TNF-α release.



## **Future Directions**

The selective inhibition of TACE by **IK-862** presents a promising therapeutic strategy for a variety of inflammatory conditions. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical models of disease. The development of detailed synthetic routes and the acquisition of high-resolution structural data will be crucial for advancing **IK-862** or analogous compounds through the drug development pipeline.

• To cite this document: BenchChem. [IK-862: A Deep Dive into the Selective TACE Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674431#ik-862-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com